
Guanyl Urea-15N4 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is primarily used in scientific research for its unique properties and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Guanyl Urea-15N4 Hydrochloride involves the hydrolysis of dicyandiamide in the presence of aqueous sulfuric acid. The reaction produces guanyl urea sulfate, which is then treated with lime to precipitate calcium sulfate and liberate the guanyl urea base. The guanyl urea base is subsequently recovered from its aqueous solution through crystallization by cooling .
Industrial Production Methods
Industrial production of this compound follows a similar process, with the hydrolysis of dicyandiamide and subsequent treatment with sulfuric acid and lime. The final product is obtained through crystallization and purification steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Guanyl Urea-15N4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted guanyl urea compounds .
Wissenschaftliche Forschungsanwendungen
Guanyl Urea-15N4 Hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Guanyl Urea-15N4 Hydrochloride involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. These interactions can affect protein stability and folding, making the compound useful in studies of protein denaturation and stability . The compound’s stable isotope labeling allows for precise tracking and analysis in various biochemical and molecular biology experiments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanylurea Hydrochloride: Similar in structure but without the stable isotope labeling.
Amidinourea Hydrochloride: Another name for Guanyl Urea-15N4 Hydrochloride, highlighting its amidine functional group.
Carbamylguanidine Hydrochloride: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This feature distinguishes it from other similar compounds and makes it particularly valuable in studies involving metabolic pathways, protein interactions, and drug metabolism.
Eigenschaften
Molekularformel |
C2H7ClN4O |
|---|---|
Molekulargewicht |
142.53 g/mol |
IUPAC-Name |
bis(15N)(azanyl)methylideneurea;hydrochloride |
InChI |
InChI=1S/C2H6N4O.ClH/c3-1(4)6-2(5)7;/h(H6,3,4,5,6,7);1H/i3+1,4+1,5+1,6+1; |
InChI-Schlüssel |
IFVXVYPDZQJILI-XHQOJWOGSA-N |
Isomerische SMILES |
C(=[15N]C(=O)[15NH2])([15NH2])[15NH2].Cl |
Kanonische SMILES |
C(=NC(=O)N)(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


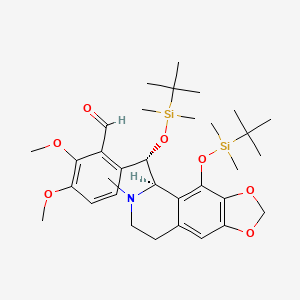
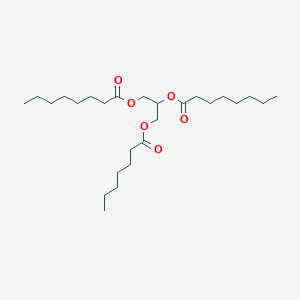
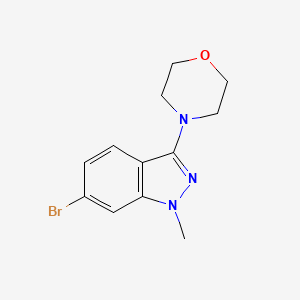
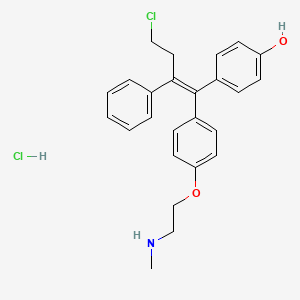

![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
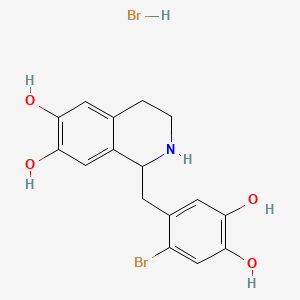
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
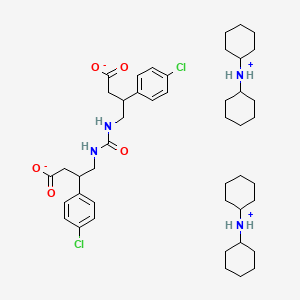
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)
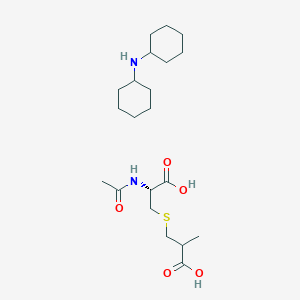

![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)

